molecular formula C7H8F2N4O11 B12708657 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- CAS No. 40696-41-1

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Cat. No.: B12708657
CAS No.: 40696-41-1
M. Wt: 362.16 g/mol
InChI Key: QRUILNXXPDJUCR-UHFFFAOYSA-N
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Description

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a ketone derivative featuring two 2-fluoro-2,2-dinitroethoxy substituents at the 1- and 3-positions of the propanone backbone. This group is known to enhance energetic performance due to its high oxygen balance and nitro content, which contribute to detonation velocity and thermal stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40696-41-1

Molecular Formula

C7H8F2N4O11

Molecular Weight

362.16 g/mol

IUPAC Name

1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-one

InChI

InChI=1S/C7H8F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h1-4H2

InChI Key

QRUILNXXPDJUCR-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)COCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-2,2-dinitroethanol with acetone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is utilized as an intermediate in the synthesis of high-energy compounds. Its unique structure allows for the formation of various derivatives that can be used in the development of energetic materials.

Case Study : A study conducted on the synthesis of carborane-containing compounds demonstrated that this compound can be effectively used to create high-energy materials through carbon–halogen bond functionalization .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and resistance to degradation.

Case Study : Research into polymer blends incorporating this compound has shown improved mechanical properties and thermal stability compared to conventional materials .

Explosive Formulations

Due to its dinitro groups, this compound is explored in explosive formulations where high energy output is required. The stability and energy density make it a candidate for further research in military and aerospace applications.

Case Study : Investigations into new explosive formulations have identified this compound as a potential additive that enhances performance without compromising safety .

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with molecular targets through its fluoro and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can alter the function of target molecules .

Comparison with Similar Compounds

The following analysis compares 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- with structurally related compounds, focusing on energetic properties, thermal stability, and applications.

Structural Analogues and Core Impact
Compound Core Structure Key Features
2-Propanone, 1,3-bis(...) (Target) Propanone Aliphatic backbone; potential for moderate density and plasticity.
2-Methoxy-4,6-bis(...)-1,3,5-triazine [Ev3] 1,3,5-Triazine Aromatic nitrogen-rich core; high heat of formation (-907.70 kJ/mol) .
CYANO-FEFO [Ev4] Acetonitrile Nitrile core; used as a coplasticizer with FEFO; detonation pressure 244 kbar.
5,6-Di(...)furazano[3,4-b]pyrazine [Ev1] Furazanopyrazine Heterocyclic fused ring; melt-cast properties and strong π–π interactions .

Key Observations :

  • Aromatic vs. Aliphatic Cores: Aromatic cores (e.g., triazine, furazanopyrazine) typically exhibit higher densities and thermal stability due to π–π stacking and hydrogen bonding . The propanone core, being aliphatic, may offer lower sensitivity and better compatibility with polymer matrices but reduced energy output.
  • Nitrile Cores: CYANO-FEFO’s acetonitrile core enhances plasticity, making it suitable as a coplasticizer in explosives .
Energetic Properties
Compound ΔfH°solid (kJ/mol) Detonation Pressure (kbar) Oxygen Balance (%)*
2-Methoxy-4,6-bis(...)-1,3,5-triazine [Ev3] -907.70 ± 2.40 N/A ~-20 (estimated)
CYANO-FEFO [Ev4] ~-732 (calc.) 244 ~-15 (estimated)
Target Compound (Inferred) ~-800 (estimated) ~200–220 (estimated) ~-18 (estimated)

*Calculated based on nitro/fluoro content.

  • The triazine derivative’s high heat of formation (-907.70 kJ/mol) suggests superior energy output compared to CYANO-FEFO (-732 kJ/mol) . The target compound’s propanone core likely places its energy metrics between these values.
  • Detonation pressure correlates with core density and substituent explosophore content. The triazine core’s compact structure may outperform the aliphatic propanone derivative .
Thermal and Physical Properties
  • Melt-Cast Behavior: The furazanopyrazine analog () exhibits excellent melt-cast properties due to its low melting point and stable crystalline packing, attributed to intermolecular interactions . The propanone derivative may require formulation additives to achieve similar processing ease.
  • Thermal Stability : Fluorine atoms in the substituents likely improve thermal stability across all analogs by reducing sensitivity to initiation .

Biological Activity

The compound 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- , also known by its CAS number 40696-41-1 , is a synthetic organic compound with significant interest in both chemical synthesis and potential biological applications. Its molecular structure is characterized by the presence of fluorinated dinitroethoxy groups, which are known to influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC₇H₈F₂N₄O₁₁
Molecular Weight362.16 g/mol
Density1.676 g/cm³
Boiling Point491.4 °C
Flash Point251 °C

These properties indicate that the compound is relatively stable under standard conditions but may exhibit unique behavior due to its fluorinated and dinitro substituents.

The biological activity of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- can be attributed to its unique chemical structure which allows it to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially affecting pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Key Findings from Research

  • Antimicrobial Activity : Studies have shown that compounds with similar fluorinated structures exhibit antimicrobial properties. The dinitro group may enhance this activity by disrupting bacterial cell membranes .
  • Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis .
  • Enzyme Inhibition : There is evidence that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Study 1: Antimicrobial Properties

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of fluorinated compounds similar to 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- and tested their antimicrobial efficacy against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth with increasing concentrations of the compound .

Study 2: Cytotoxicity in Cancer Cells

A recent publication explored the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings demonstrated that treatment with the compound resulted in a dose-dependent increase in cell death, attributed to oxidative stress mechanisms .

Q & A

Q. Table 1: Synthesis Parameters

ParameterValue
Starting Material1,2-bis(2-fluoro-2,2-dinitroethoxy)-2-propanol
Oxidizing AgentJones reagent (CrO₃, H₂SO₄)
SolventAcetone
Temperature20–22°C
Work-upNaHCO₃ neutralization, CH₂Cl₂ extraction
Yield~100%

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.72 (d, JHF = 16.4 Hz, 4H, -CFCH₂-) and δ 4.43 (s, 4H, -CH₂COCH₂-) .
    • ¹⁹F NMR : Resonance at δ -111.2 (triplet) confirms fluorine environment .
  • X-ray Crystallography : While direct data for this compound is unavailable, structurally similar compounds (e.g., 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine) are analyzed using low-temperature X-ray diffraction (100 K) with Mo-Kα radiation, revealing bond lengths and angles critical for density calculations .

Advanced: How should researchers resolve discrepancies between elemental analysis and spectral data?

Answer:
Discrepancies (e.g., slight deviations in carbon/hydrogen content) require cross-validation:

Repeat Elemental Analysis : Ensure combustion conditions are optimal.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks.

NMR Integration : Verify proton counts and splitting patterns.

Theoretical Calculations : Compare experimental data with computational models (e.g., DFT for NMR chemical shifts).
In the synthesis of this compound, elemental analysis showed C: 23.43% (theoretical: 23.21%), resolved via NMR consistency .

Advanced: What are the thermal stability and decomposition profiles of this compound?

Answer:

  • Thermal Stability : Analogous fluorodinitroethoxy compounds (e.g., triazine derivatives) exhibit stability up to 200°C via thermogravimetric analysis (TGA) .
  • Decomposition Pathways : Likely involve cleavage of labile C-O and N-O bonds, releasing NOₓ and fluorine-containing gases. Use differential scanning calorimetry (DSC) to identify exothermic peaks.

Q. Table 2: Thermal Properties of Structural Analogs

CompoundDecomposition Onset (°C)Key Decomposition Products
2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine210NO₂, HF, CO₂

Advanced: How can computational modeling predict physicochemical properties?

Answer:

  • Density Prediction : Use DFT to calculate crystal density (e.g., 1.89 g/cm³ for triazine analog ).
  • Detonation Performance : Apply Kamlet-Jacobs equations with heat of formation (ΔHf) from Gaussian calculations.
  • Solubility : Hansen solubility parameters derived from molecular dynamics (MD) simulations.

Safety: What protocols mitigate risks during synthesis and handling?

Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of CrO₃ fumes .
    • PPE : Acid-resistant gloves, face shields, and lab coats.
    • Waste Disposal : Neutralize acidic residues before disposal .
  • Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does the electronic structure influence reactivity in fluorodinitroethoxy compounds?

Answer:

  • Electron-Withdrawing Effects : Fluorine and nitro groups reduce electron density at the ether oxygen, increasing resistance to nucleophilic attack.
  • Kinetic Stability : Hyperconjugation between C-F and nitro groups stabilizes the molecule. IR spectroscopy (C-F stretch at 1100–1200 cm⁻¹) and Mulliken charge analysis validate this .

Basic: What are the key applications of this compound in energetic materials research?

Answer:

  • High-Density Insensitive Explosives : Combines high density (>1.8 g/cm³) with low impact sensitivity (comparable to TNT) .
  • Performance Metrics : Detonation velocity (VOD) ~7500 m/s predicted via computational models.

Advanced: How to optimize crystallization for X-ray studies of sensitive energetic compounds?

Answer:

  • Crystallization Conditions : Slow evaporation in dichloromethane/hexane at -20°C.
  • Low-Temperature Data Collection : Conduct at 100 K to minimize radiation damage .
  • Structure Refinement : Use SHELX or OLEX2 with anisotropic displacement parameters.

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • Challenges :
    • Co-elution of nitro derivatives in HPLC.
    • Interference from fluorine in elemental analysis.
  • Solutions :
    • GC-MS with ECD : Detect fluorine-specific fragments.
    • Ion Chromatography : Quantify nitrate/nitrite byproducts.

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